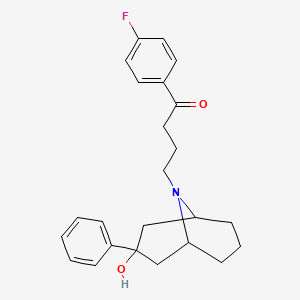![molecular formula C19H10F6 B13742502 1,2,3-Trifluoro-4-[fluoro-bis(4-fluorophenyl)methyl]benzene](/img/structure/B13742502.png)
1,2,3-Trifluoro-4-[fluoro-bis(4-fluorophenyl)methyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tritin hexafluoride is a chemical compound with the formula SnF6. It is a colorless, highly reactive gas that is used in various industrial and scientific applications. The compound is known for its strong oxidizing properties and its ability to form stable complexes with other elements.
準備方法
Synthetic Routes and Reaction Conditions: Tritin hexafluoride can be synthesized through the direct reaction of tin with fluorine gas. The reaction is highly exothermic and requires careful control of temperature and pressure to prevent explosions. The chemical equation for the reaction is:
Sn+3F2→SnF6
Industrial Production Methods: In industrial settings, tritin hexafluoride is produced by passing fluorine gas over molten tin at high temperatures. The reaction is carried out in a specially designed reactor to ensure the safe handling of the highly reactive fluorine gas. The resulting tritin hexafluoride gas is then purified and stored in high-pressure cylinders for use in various applications.
化学反応の分析
Types of Reactions: Tritin hexafluoride undergoes several types of chemical reactions, including:
Oxidation: Tritin hexafluoride can oxidize other compounds, often forming tin oxides and releasing fluorine gas.
Reduction: It can be reduced by strong reducing agents, such as hydrogen gas, to form tin and hydrogen fluoride.
Substitution: Tritin hexafluoride can participate in substitution reactions where fluorine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and chlorine gas.
Reduction: Hydrogen gas is often used as a reducing agent.
Substitution: Halogenated compounds and organic reagents are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Tin oxides and fluorine gas.
Reduction: Tin and hydrogen fluoride.
Substitution: Various halogenated tin compounds.
科学的研究の応用
Tritin hexafluoride has several scientific research applications, including:
Chemistry: Used as a fluorinating agent in organic synthesis and as a precursor for the preparation of other tin compounds.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological oxidation-reduction reactions.
Medicine: Investigated for its potential use in radiopharmaceuticals and as a contrast agent in medical imaging.
Industry: Utilized in the production of semiconductors and as a catalyst in various chemical processes.
作用機序
The mechanism of action of tritin hexafluoride involves its strong oxidizing properties. It can readily accept electrons from other compounds, leading to the formation of tin oxides and the release of fluorine gas. The molecular targets and pathways involved in its reactions include:
Electron Transfer: Tritin hexafluoride acts as an electron acceptor in oxidation-reduction reactions.
Complex Formation: It forms stable complexes with other elements, facilitating various chemical transformations.
類似化合物との比較
Sulfur Hexafluoride (SF6): A colorless, odorless gas used as an electrical insulator and in medical imaging.
Tungsten Hexafluoride (WF6): A highly reactive gas used in the semiconductor industry for chemical vapor deposition.
Uranium Hexafluoride (UF6): A compound used in the uranium enrichment process for nuclear fuel production.
Uniqueness of Tritin Hexafluoride: Tritin hexafluoride is unique due to its strong oxidizing properties and its ability to form stable complexes with a wide range of elements. This makes it a valuable reagent in both industrial and scientific applications, particularly in the fields of organic synthesis and materials science.
特性
分子式 |
C19H10F6 |
|---|---|
分子量 |
352.3 g/mol |
IUPAC名 |
1,2,3-trifluoro-4-[fluoro-bis(4-fluorophenyl)methyl]benzene |
InChI |
InChI=1S/C19H10F6/c20-13-5-1-11(2-6-13)19(25,12-3-7-14(21)8-4-12)15-9-10-16(22)18(24)17(15)23/h1-10H |
InChIキー |
ZIXHUYLMHWOVLJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)(C3=C(C(=C(C=C3)F)F)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![ethyl (4R)-4-[(3R,5R,8S,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13742493.png)


